3-(4-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
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Overview
Description
3-(4-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is a complex organic compound that features a spirocyclic structure. This compound is characterized by the presence of a chlorophenyl group, a dimethylbenzoyl group, and a diazaspiro undecene ring system with a thione functional group. Such compounds are often of interest in medicinal chemistry and materials science due to their unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the diazaspiro ring system: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the chlorophenyl group: This step might involve a nucleophilic substitution reaction.
Attachment of the dimethylbenzoyl group: This could be done via Friedel-Crafts acylation or similar methods.
Formation of the thione group:
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione can undergo various chemical reactions, including:
Oxidation: Conversion of the thione group to a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Halogenation or other substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Alcohols.
Substitution products: Halogenated derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to enzymes or receptors: Inhibition or activation of biological pathways.
Interaction with nucleic acids: Modulation of gene expression.
Disruption of cellular processes: Induction of apoptosis or other cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-one: Similar structure but with a ketone instead of a thione.
3-(4-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-amine: Similar structure but with an amine instead of a thione.
Uniqueness
The presence of the thione group in 3-(4-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione imparts unique chemical properties, such as increased reactivity towards certain reagents and potential biological activity that differs from its analogs.
Properties
IUPAC Name |
[2-(4-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]-(3,4-dimethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2OS/c1-16-7-8-19(15-17(16)2)22(28)27-23(29)21(18-9-11-20(25)12-10-18)26-24(27)13-5-3-4-6-14-24/h7-12,15H,3-6,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVQHXZAIAHNGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCCC3)C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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